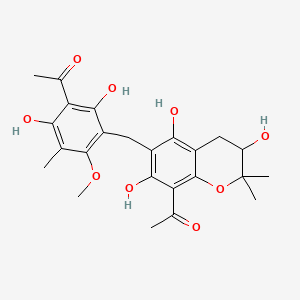
Mallotochromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mallotochromanol is a naturally occurring compound found in the pericarps of Mallotus japonicus. It is a phloroglucinol derivative with the molecular formula C24H28O9.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mallotochromanol typically involves the condensation of phloroglucinol derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources like Mallotus japonicus. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. Alternatively, synthetic methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Mallotochromanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or create derivatives with specific functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or other reduced forms.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Mallotochromanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Mallotochromanol can be compared with other phloroglucinol derivatives and similar compounds, such as:
Mallotolerin: Another phloroglucinol derivative isolated from Mallotus japonicus, known for its cytotoxic properties.
Phloroglucinol: The parent compound of this compound, widely used in organic synthesis and known for its various biological activities.
Quercetin: A flavonoid with antioxidant properties, similar to this compound in its ability to scavenge free radicals.
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
102904-16-5 |
|---|---|
Molecular Formula |
C24H28O9 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[3-[(8-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)21(31)13(22(9)32-6)7-12-19(29)14-8-15(27)24(4,5)33-23(14)17(11(3)26)20(12)30/h15,27-31H,7-8H2,1-6H3 |
InChI Key |
GCNSBSLHQZFIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C)O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















